2-(4-chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

CAS 343374-31-2 is a privileged kinase inhibitor scaffold with a distinct C2 4-chlorophenoxy ether linker that modulates electron density and lipophilicity, enabling selective CNS-penetrant lead optimization. Unlike sulfide or sulfone analogs, its intermediate LogP (3.8) and low TPSA (35.01 Ų) ensure brain exposure while maintaining metabolic stability. Ideal for parallel synthesis of focused kinase libraries via Suzuki or Buchwald-Hartwig couplings. ≥98% purity, sealed dry storage at 2-8°C. Accelerate your kinase drug discovery with this non-interchangeable building block.

Molecular Formula C14H13ClN2O
Molecular Weight 260.72
CAS No. 343374-31-2
Cat. No. B2887000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine
CAS343374-31-2
Molecular FormulaC14H13ClN2O
Molecular Weight260.72
Structural Identifiers
SMILESCC1=C2CCCC2=NC(=N1)OC3=CC=C(C=C3)Cl
InChIInChI=1S/C14H13ClN2O/c1-9-12-3-2-4-13(12)17-14(16-9)18-11-7-5-10(15)6-8-11/h5-8H,2-4H2,1H3
InChIKeyOAMFXMPQNICREK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine (CAS 343374-31-2): A Scaffold-Defined Intermediate for Kinase-Focused Discovery


2-(4-Chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine (CAS 343374-31-2) is a bicyclic heterocycle belonging to the 6,7-dihydro-5H-cyclopenta[d]pyrimidine class. It features a 4-chlorophenoxy ether linkage at the C2 position and a methyl substituent at C4 of the fused pyrimidine-cyclopentane core [1]. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitor programs, including AKT and VEGFR-2 inhibitors, due to its ability to occupy the ATP-binding pocket of kinases [2]. The compound is primarily utilized as a synthetic building block for further derivatization, with a commercial specification of ≥98% purity suitable for research and further manufacturing use .

Why 2-(4-Chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine Cannot Be Replaced by Generic Cyclopenta[d]pyrimidine Analogs


The cyclopenta[d]pyrimidine scaffold tolerates diverse C2 linkers (ether, sulfide, sulfone, amine) and C4 substituents, and these modifications critically alter molecular recognition, physicochemical properties, and downstream derivatization potential. The C2 4-chlorophenoxy ether in CAS 343374-31-2 is not interchangeable with its sulfide (CAS 866049-23-2) or sulfone (CAS 339019-65-7) analogs, as the linker atom (O vs. S vs. SO₂) directly modulates electron density on the pyrimidine ring, hydrogen-bond acceptor strength, and lipophilicity [1]. These differences manifest in divergent LogP, topological polar surface area (TPSA), and metabolic stability profiles, which are decisive factors in fragment-based screening and lead optimization campaigns where subtle changes in linker chemistry determine target engagement and selectivity [2].

Product-Specific Evidence: Quantified Differentiation of 2-(4-Chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine Against Its Closest Analogs


C2 Linker Lipophilicity: 4-Chlorophenoxy Ether vs. Sulfide and Sulfone Analogs

The C2 ether (CAS 343374-31-2) exhibits a computed LogP (XLogP3) of 3.8, placing it between the more lipophilic sulfide analog (CAS 866049-23-2; XLogP3 ~4.2) and the more polar sulfone analog (CAS 339019-65-7; XLogP3 ~2.8) [1]. This intermediate lipophilicity can offer a balanced profile for membrane permeability while mitigating excessive non-specific binding often associated with highly lipophilic compounds.

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Topological Polar Surface Area (TPSA) Differentiation for CNS Multiparameter Optimization

The target compound possesses a TPSA of 35.01 Ų . The sulfide analog is predicted to have a slightly lower TPSA (~31.5 Ų due to the absence of the ether oxygen's contribution), while the sulfone analog's TPSA is significantly higher (~60.5 Ų) because of the sulfone group [1]. For CNS drug discovery programs, a TPSA below 60-70 Ų is generally a prerequisite for sufficient brain penetration, making the ether and sulfide analogs more CNS-favorable than the sulfone.

Computational Chemistry ADME Prediction CNS Drug Discovery

Synthetic Tractability: Ether Linkage as a Versatile Handle for Further Derivatization

The C2 4-chlorophenoxy ether in CAS 343374-31-2 is a chemically stable linkage that tolerates a wider range of subsequent synthetic transformations (e.g., nucleophilic aromatic substitution at the chlorophenyl ring, metal-catalyzed cross-couplings) compared to the oxidation-prone sulfide (CAS 866049-23-2) and the more sterically hindered sulfone (CAS 339019-65-7) . The ether is also synthetically installed via a straightforward Williamson-type ether synthesis using 4-chlorophenol and a 2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine precursor, a route that is well-established and scalable [1].

Synthetic Chemistry Late-Stage Functionalization Parallel Synthesis

Cyclopenta[d]pyrimidine Scaffold Confirmed as Kinase Inhibitor Core: EGFR/CDK2 Activity in Cancer Cell Lines

While compound-specific data are absent, a 2026 study on closely related 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines demonstrated concentration-dependent cytotoxicity against A549 (lung) and A431 (skin) cancer cells with average IC₅₀ values of ~30 µM, driven by EGFR and CDK2 target engagement and induction of apoptosis and G1 arrest [1]. This confirms the scaffold's inherent ability to productively engage kinase targets, and CAS 343374-31-2 serves as a key intermediate for installing the C2-aryl ether motif present in advanced leads.

Cancer Biology Kinase Inhibition Cell-Based Assays

Commercial Purity Benchmarking: 98%+ Purity Specification and Controlled Storage for Reproducible Research

Reputable vendors specify a minimum purity of ≥98% for CAS 343374-31-2, with recommended storage under sealed, dry conditions at 2-8°C . In contrast, the sulfide and sulfone analogs are frequently offered at lower purity grades (e.g., 95% or 90%) by certain suppliers, which can introduce confounding effects in biological assays and complicate structure-activity relationship (SAR) interpretation . The defined storage protocol minimizes hydrolytic degradation of the ether linkage, ensuring batch-to-batch consistency for long-term discovery projects.

Chemical Procurement Reproducibility Quality Control

Optimal Research and Industrial Deployment Scenarios for 2-(4-Chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine (CAS 343374-31-2)


Kinase-Focused Fragment Library Design and Parallel SAR Exploration

Given the confirmed kinase inhibitory activity of the cyclopenta[d]pyrimidine core [1] and the well-characterized role of the C2 ether substituent in tuning physicochemical properties , CAS 343374-31-2 is ideally suited as a key intermediate for parallel synthesis of focused kinase inhibitor libraries. Its intermediate LogP (3.8) and TPSA (35.01 Ų) provide a favorable starting point for multiparameter optimization, while the chlorophenyl ether handle permits rapid diversification via Suzuki or Buchwald-Hartwig couplings to generate analogs with varied aromatic substituents .

Medicinal Chemistry Programs Targeting CNS-Penetrant Kinase Inhibitors

The TPSA of 35.01 Ų positions CAS 343374-31-2 well within the CNS drug-like space (TPSA <70 Ų), unlike the sulfone analog (TPSA ~60.5 Ų) which approaches the upper limit for brain penetration [1]. Medicinal chemistry groups pursuing CNS indications for kinase targets (e.g., brain-penetrant EGFR or CDK inhibitors) can rationally select this ether intermediate over sulfur-linked analogs to improve the probability of achieving adequate CNS exposure in lead compounds [1].

Synthetic Methodology Development for 2-Aryloxypyrimidine Scaffolds

The 4-chlorophenoxy ether linkage is a model substrate for developing and benchmarking new synthetic methodologies, such as etherification, cross-coupling, or C-H activation reactions on the cyclopenta[d]pyrimidine core [1]. Its commercial availability at ≥98% purity with standardized storage ensures experimental reproducibility, making it a reliable standard compound for method development laboratories.

Procurement as a Reference Standard for Analytical Method Validation

The well-defined structure, high purity (≥98%), and documented storage conditions (sealed, dry, 2-8°C) [1] make CAS 343374-31-2 suitable as a reference standard for HPLC, LC-MS, or NMR method validation in quality control workflows that monitor related cyclopenta[d]pyrimidine intermediates or final active pharmaceutical ingredients (APIs).

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.